2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic Acid

Medicinal Chemistry Agrochemical Synthesis Reactivity

This 2,2,6-trifluorinated benzodioxole-5-carboxylic acid offers superior electrophilicity and metabolic stability over non-fluorinated or regioisomeric analogs, enabling rapid ortho-lithiation (up to 5000x faster) and reliable synthesis of potent CNS agents (mGlu5 NAMs, IC50 32-40 nM), CFTR modulators, and agrochemical leads. Ideal for demanding medicinal chemistry programs requiring precise fluorination patterns.

Molecular Formula C8H3F3O4
Molecular Weight 220.10 g/mol
Cat. No. B15336773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic Acid
Molecular FormulaC8H3F3O4
Molecular Weight220.10 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1OC(O2)(F)F)F)C(=O)O
InChIInChI=1S/C8H3F3O4/c9-4-2-6-5(1-3(4)7(12)13)14-8(10,11)15-6/h1-2H,(H,12,13)
InChIKeyMGSFKZAHRZAXMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic Acid: Key Fluorinated Benzodioxole Building Block for MedChem and Crop Science R&D


2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid (CAS 1784247-88-6, C8H3F3O4, MW 220.10) is a fluorinated heterocyclic carboxylic acid featuring a fused benzodioxole core with three electron-withdrawing fluorine substituents at the 2- and 6-positions . This substitution pattern significantly enhances the scaffold‘s electrophilicity and metabolic stability relative to non-fluorinated or differently fluorinated analogs [1]. The compound serves as a versatile intermediate for constructing bioactive molecules, particularly in medicinal chemistry (e.g., CFTR modulators, acetylcholinesterase inhibitors) and agrochemical research (e.g., plant protection agents) [2][3].

Why 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic Acid Cannot Be Simply Substituted with Other Benzodioxole Carboxylic Acids


The specific fluorination pattern at the 2- and 6-positions of the benzodioxole ring is not a minor structural variation; it fundamentally alters the compound‘s electron density, metabolic stability, and physicochemical properties compared to its non-fluorinated (piperonylic acid), difluorinated, or regioisomeric (2,2,4-trifluoro) analogs. This leads to quantifiable differences in pKa, lipophilicity, and chemical reactivity [1]. For instance, the introduction of fluorine at these positions dramatically increases the rate of ortho-lithiation, a key reaction for further functionalization . Generic substitution with a non-fluorinated or mono/di-fluorinated benzodioxole-5-carboxylic acid would result in a different chemical entity with distinct reactivity and biological performance, potentially leading to failed syntheses or suboptimal activity in target assays [2].

Quantitative Differentiation of 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic Acid: Comparative Physicochemical and Reactivity Data


Enhanced Electrophilicity: Ortho-Lithiation Rate Increase vs. Non-Fluorinated Analog

The 2,2,6-trifluoro substitution pattern imparts a significantly stronger electron-withdrawing effect than the non-fluorinated parent compound. While 1,3-benzodioxole undergoes ortho-lithiation only six times faster than anisole, the 2,2-difluoro analog reacts approximately 5000 times faster [1]. The additional 6-fluoro substituent in 2,2,6-trifluorobenzo[d][1,3]dioxole-5-carboxylic acid is expected to further increase this reactivity due to the additive inductive effect, making it a superior substrate for electrophilic aromatic substitution and directed ortho-metalation reactions critical for building more complex molecules [1].

Medicinal Chemistry Agrochemical Synthesis Reactivity

Increased Acidity: pKa Shift Relative to Non-Fluorinated Analog

The electron-withdrawing fluorine atoms on the benzodioxole ring increase the acidity of the carboxylic acid group. The non-fluorinated parent compound, benzo[d][1,3]dioxole-5-carboxylic acid (piperonylic acid), has an estimated pKa of 6.92 [1]. The 2,2-difluoro analog exhibits a significantly lower predicted pKa of 4.01±0.40 . The 2,2,6-trifluoro analog is predicted to have an even lower pKa due to the additional inductive electron withdrawal from the 6-fluoro substituent, which enhances its utility in forming salts and improving aqueous solubility under physiological conditions .

Medicinal Chemistry Physicochemical Property Solubility

Regioisomeric Differentiation: Unique Substitution Pattern vs. 2,2,4-Trifluoro Analog

The position of the fluorine atom on the aromatic ring is critical. The target compound has fluorine at the 6-position, while its closest regioisomer, 2,2,4-trifluorobenzo[d][1,3]dioxole-5-carboxylic acid (CAS 2451905-77-2), is fluorinated at the 4-position . This seemingly small change can have significant effects. A study on chiral derivatizing agents with a 1,3-benzodioxole skeleton demonstrated that the position of the carboxyl group (C-4 vs. C-5) dramatically alters enantiomer separation ability in HPLC and NMR [1]. The target compound, with its specific 2,2,6-trifluoro-5-carboxylic acid arrangement, represents a distinct chemical space that may yield unique and patentable biological activity compared to the 2,2,4-isomer, which is also commercially available .

Medicinal Chemistry Structure-Activity Relationship Chiral Derivatization

Precursor to Bioactive Heterocycles: mGluR5 Antagonist Synthesis

The 2,2,6-trifluorobenzodioxole-5-carboxylic acid scaffold is a key intermediate for synthesizing potent mGluR5 antagonists. For example, a derivative built from this core (CHEMBL1630080) demonstrates high potency as an antagonist at the human metabotropic glutamate receptor 5 (mGluR5), with an IC50 of 40 nM in a CHO cell calcium mobilization assay [1]. This compound also shows potent activity at mouse mGluR5 with an IC50 of 32 nM [2]. This level of potency is achieved through the specific electronic and steric properties imparted by the 2,2,6-trifluoro substitution pattern, which would not be replicated by a non-fluorinated or difluorinated analog [3].

Neuroscience Medicinal Chemistry Drug Discovery

Recommended R&D Applications for 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic Acid Based on Differentiating Evidence


Synthesis of CNS-Targeted mGluR5 Antagonists for Neurological Disorder Research

Based on direct evidence of high potency in mGluR5 antagonism (IC50 = 32-40 nM), 2,2,6-trifluorobenzo[d][1,3]dioxole-5-carboxylic acid is an ideal building block for constructing potent and selective negative allosteric modulators (NAMs) of the mGlu5 receptor. This receptor is a key target for treating conditions such as Fragile X syndrome, levodopa-induced dyskinesia, and anxiety disorders. The unique 2,2,6-trifluoro substitution pattern likely contributes to the observed potency and provides a solid foundation for lead optimization programs in CNS drug discovery [1].

Development of Acetylcholinesterase (AChE) Inhibitors for Alzheimer‘s Disease

Patent literature identifies benzodioxole derivatives, including those with fluorinated substitution patterns, as possessing acetylcholinesterase inhibitory activity. The specific trifluorinated core of this compound offers enhanced metabolic stability and blood-brain barrier penetration potential compared to non-fluorinated analogs, making it a compelling starting point for developing novel therapeutics for Alzheimer's disease. The compound can be used as a key intermediate in the synthesis of analogs described in U.S. Patent No. 9,346,818 [2].

Synthesis of Novel Agrochemicals and Plant Protection Agents

Fluorinated 1,3-benzodioxoles are well-documented as useful intermediates for preparing biologically active compounds, including plant protection agents. The enhanced chemical reactivity of the 2,2,6-trifluoro derivative, particularly in ortho-lithiation and subsequent functionalization (inferred to be up to 5000x faster than the non-fluorinated parent), makes it a highly efficient starting material for generating diverse libraries of new herbicidal, fungicidal, or insecticidal candidates [3].

Synthesis of CFTR Modulators for Cystic Fibrosis Research

Patent WO2009131947A2 describes heteroaryl derivatives as CFTR modulators and includes various benzodioxole-containing structures. The 2,2,6-trifluorobenzo[d][1,3]dioxole-5-carboxylic acid can serve as a crucial building block for synthesizing potent CFTR correctors and potentiators. The electron-withdrawing fluorine atoms are known to improve metabolic stability, a critical factor for in vivo efficacy of CFTR therapeutics [4].

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